molecular formula C6H4N4S2 B3327742 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol CAS No. 37545-34-9

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol

Cat. No. B3327742
CAS RN: 37545-34-9
M. Wt: 196.3 g/mol
InChI Key: ZIRJNKTWGVWGNH-UHFFFAOYSA-N
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Description

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C6H4N4S2 . It is a derivative of thiadiazole, a class of compounds characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol, has been reported in the literature . These compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecular weight of this compound is 196.25 .


Chemical Reactions Analysis

Thiadiazoles, including 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol, demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

Thiadiazoles are generally solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including “5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol”, have been studied for their antibacterial activity . These compounds have shown inhibitory effects on various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .

Antifungal Activity

The compounds with methyl, phenyl, 4-ethoxyphenyl, and halogenophenyl groups at C-2 of the thiadiazole ring have shown higher antifungal activity . They have been evaluated for antifungal activity against several clinical isolates of Candida albicans .

DNA Binding

The mechanism of the 1–4 molecule interaction with calf thymus-DNA (CT-DNA) has been investigated . This study provides insights into the potential use of these compounds in DNA-related applications.

Pharmacological Properties

1,3,4-Thiadiazole derivatives exhibit various biological activities due to the presence of N–C–S– moiety . The biological activities of 1,3,4-thiadiazole derivatives are due to the strong aromaticity of the ring, which also provides great in vivo stability to this five-membered ring system and low toxicity for higher vertebrates, including human beings .

Antineoplastic Agents

Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antineoplastic agents . This suggests potential applications in cancer treatment.

Antitubercular Agents

Thiadiazole derivatives are also useful intermediates in medicinal chemistry and are part of antitubercular agents . This indicates their potential use in the treatment of tuberculosis.

Future Directions

Thiadiazole derivatives, including 5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol, have shown potential in various scientific fields due to their versatile properties. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties, among others . Therefore, these compounds could be promising candidates for further evaluation and development in pharmaceutical research.

properties

IUPAC Name

5-pyrazin-2-yl-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4S2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRJNKTWGVWGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601248120
Record name 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrazin-2-yl-1,3,4-thiadiazole-2-thiol

CAS RN

37545-34-9
Record name 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37545-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Pyrazinyl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601248120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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